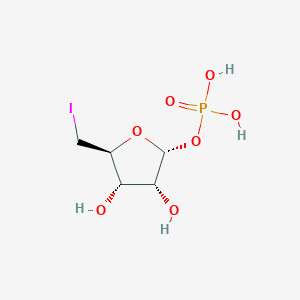
5-Iodoribose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoribose 1-phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a phosphorylated derivative of ribose, which is a component of RNA and DNA.
Mechanism Of Action
The mechanism of action of 5-iodoribose 1-phosphate involves its interaction with the enzyme PRPK. The molecule acts as a substrate for the enzyme, which catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.
Biochemical And Physiological Effects
5-Iodoribose 1-phosphate has been shown to have various biochemical and physiological effects. The molecule has been shown to inhibit the activity of the enzyme ribokinase, which is involved in the metabolism of ribose. This inhibition results in the accumulation of ribose in cells, which can have various physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-iodoribose 1-phosphate in lab experiments is its specificity for the enzyme PRPK. This specificity allows for the detection of PRPK activity in cells. However, one of the limitations of using this molecule is its cost and availability.
Future Directions
For the research on this molecule include the development of more efficient synthesis methods and the investigation of its potential applications in the development of new diagnostic tools and therapies.
Synthesis Methods
5-Iodoribose 1-phosphate can be synthesized through a multi-step process starting from ribose. The first step involves the protection of the hydroxyl groups of ribose using a protecting group. The next step involves the iodination of the protected ribose using iodine and a suitable oxidant. The final step involves the deprotection of the hydroxyl groups to obtain 5-iodoribose 1-phosphate.
Scientific Research Applications
5-Iodoribose 1-phosphate has various scientific research applications. One of the most significant applications is in the field of molecular biology. This molecule is used as a substrate for the enzyme ribose phosphate pyrophosphokinase (PRPK), which is involved in the biosynthesis of nucleotides. The enzyme catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.
properties
CAS RN |
100752-90-7 |
|---|---|
Product Name |
5-Iodoribose 1-phosphate |
Molecular Formula |
C5H10IO7P |
Molecular Weight |
340.01 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10IO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
BBTRJIPCRXSCEB-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)I |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
synonyms |
5-iodoribose 1-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



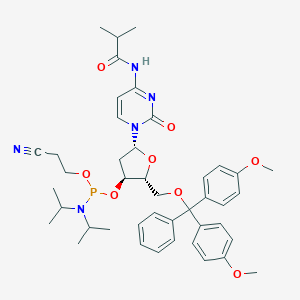
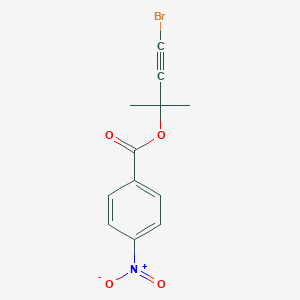

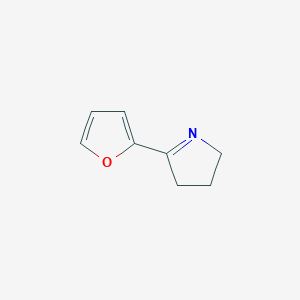
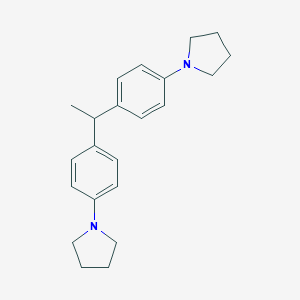
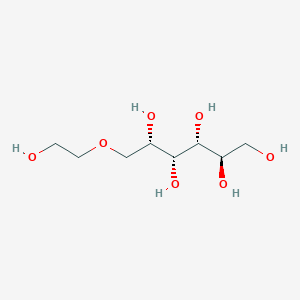
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
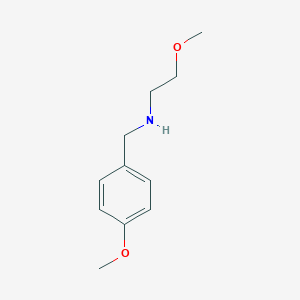
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
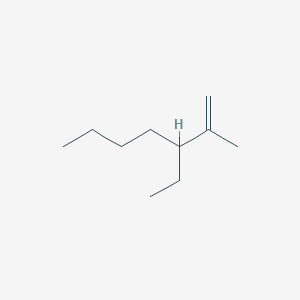
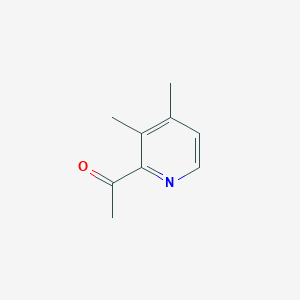
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
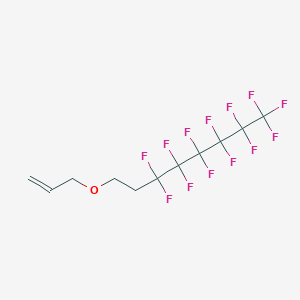
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)